

A Comprehensive Technical Guide to 2,4-Diaminotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Diaminotoluene

Cat. No.: B7756345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **2,4-Diaminotoluene** (2,4-DAT), a significant chemical intermediate. It covers its fundamental chemical identity, physical and chemical properties, synthesis protocols, primary applications, and critical toxicological data. The information is structured to serve as a vital resource for professionals in research and development.

Chemical Identification

2,4-Diaminotoluene is an aromatic organic compound.^[1] It is one of six isomers of diaminotoluene.^{[1][2]}

Identifier	Value
IUPAC Name	4-methylbenzene-1,3-diamine ^{[1][3][4]}
CAS Number	95-80-7 ^{[1][3][4][5]}
Chemical Formula	C ₇ H ₁₀ N ₂ ^{[1][3][4][6]}
Molecular Weight	122.17 g/mol ^{[1][4][6][7]}
Synonyms	2,4-Toluenediamine (2,4-TDA), m-Tolylediamine, Toluene-2,4-diamine ^{[1][2][6][8]}

Physicochemical Properties

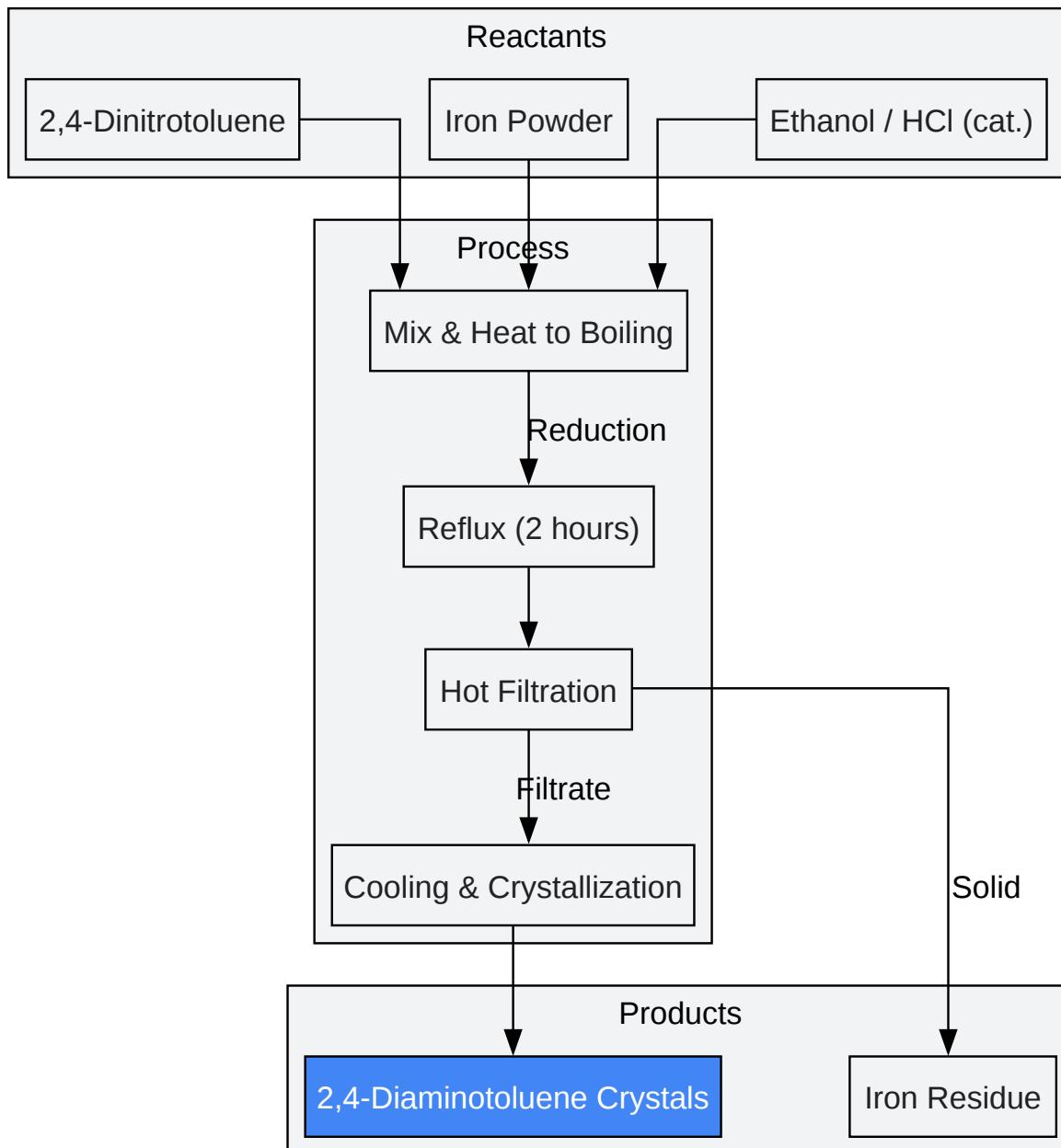
2,4-DAT is a colorless to brown crystalline solid.[2][7][9] It tends to darken upon exposure to air and storage.[7] It is soluble in water, alcohol, and ether.[2]

Property	Value	Reference
Appearance	White to gray to brown powder or crystals.[6][7]	[6][7]
Melting Point	97 to 99 °C (207 to 210 °F)	[1]
Boiling Point	283 to 285 °C (541 to 545 °F)	[1][10]
Density	1.26 g/cm ³ (at 20°C)	[9][11]
Vapor Pressure	0.017 hPa (at 25 °C)	[9]
Water Solubility	3.5 g/100ml (at 20 °C)	[7][11]
Log P (Octanol/Water)	0.35	[11]

Synthesis Protocols

The primary industrial and laboratory methods for synthesizing **2,4-Diaminotoluene** involve the reduction of 2,4-dinitrotoluene.

Industrial Synthesis: Catalytic Hydrogenation

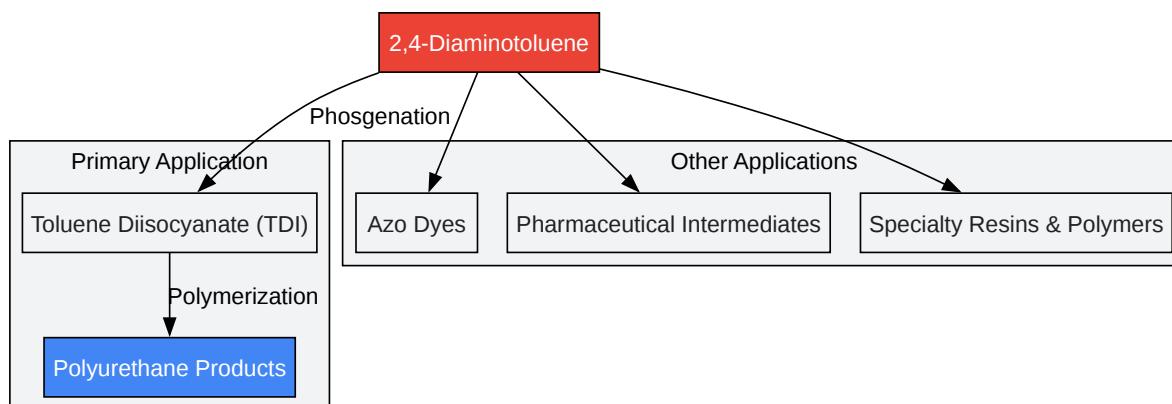

The most common industrial method is the hydrogenation of 2,4-dinitrotoluene.

- Reactants: 2,4-dinitrotoluene, Hydrogen gas (H₂).
- Catalyst: Nickel catalyst, often Raney nickel.[1][2] Recently, ferrite-supported palladium catalysts (e.g., Pd/NiFe₂O₄) have been shown to be highly efficient.[12]
- Procedure: The reaction involves treating 2,4-dinitrotoluene with hydrogen gas in the presence of the nickel catalyst. This process reduces both nitro groups to amino groups. Commercial samples produced this way may contain up to 20% of the 2,6-isomer.[1][2]

Laboratory Synthesis: Reduction with Iron

A common laboratory-scale method involves the reduction of 2,4-dinitrotoluene using iron powder in an acidic medium.[1][13]

- Reactants: 2,4-dinitrotoluene (0.25 mole), iron powder (1.5 moles), 50% ethyl alcohol, concentrated hydrochloric acid.[13]
- Apparatus: 500-cc three-necked flask, reflux condenser, mechanical stirrer.[13]
- Methodology:
 - Place 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 cc of 50% ethyl alcohol into the flask.[13]
 - Heat the mixture to boiling on a water bath and start the stirrer.[13]
 - Slowly add a solution of 5.2 cc (0.06 mole) of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol.[13] The reaction temperature should be maintained below 80°C.[10]
 - After the acid addition is complete, reflux the mixture for an additional two hours.[13]
 - While the solution is still hot, filter to remove the iron residue. Wash the flask and the iron residue with two 50-cc portions of 95% ethyl alcohol.[13]
 - Combine the filtrates and allow them to cool. The **2,4-diaminotoluene** will crystallize as fine white needles.[10]
 - Filter the crystals. The filtrate can be concentrated to yield a second crop of crystals.[10]


[Click to download full resolution via product page](#)

Caption: Laboratory synthesis workflow for **2,4-Diaminotoluene**.

Applications in Research and Development

2,4-Diaminotoluene is primarily used as a chemical intermediate in the synthesis of other compounds.

- Polyurethane Production: Its main application is as a precursor to Toluene Diisocyanate (TDI), a key monomer for producing polyurethane foams, elastomers, and coatings.[1][2][6][9]
- Dye Synthesis: It is used to produce azo dyes for textiles, leather, and biological stains.[2][6] For instance, its reaction with benzenediazonium chloride yields the cationic azo dye Basic Orange 1.[1]
- Pharmaceutical Research: 2,4-DAT serves as a building block in the synthesis of various pharmaceutical compounds, including some anti-cancer drugs.[6]
- Other Industrial Uses: It is also used in the preparation of impact-resistant resins, antioxidants, hydraulic fluids, and fungicide stabilizers.[7][9]

[Click to download full resolution via product page](#)

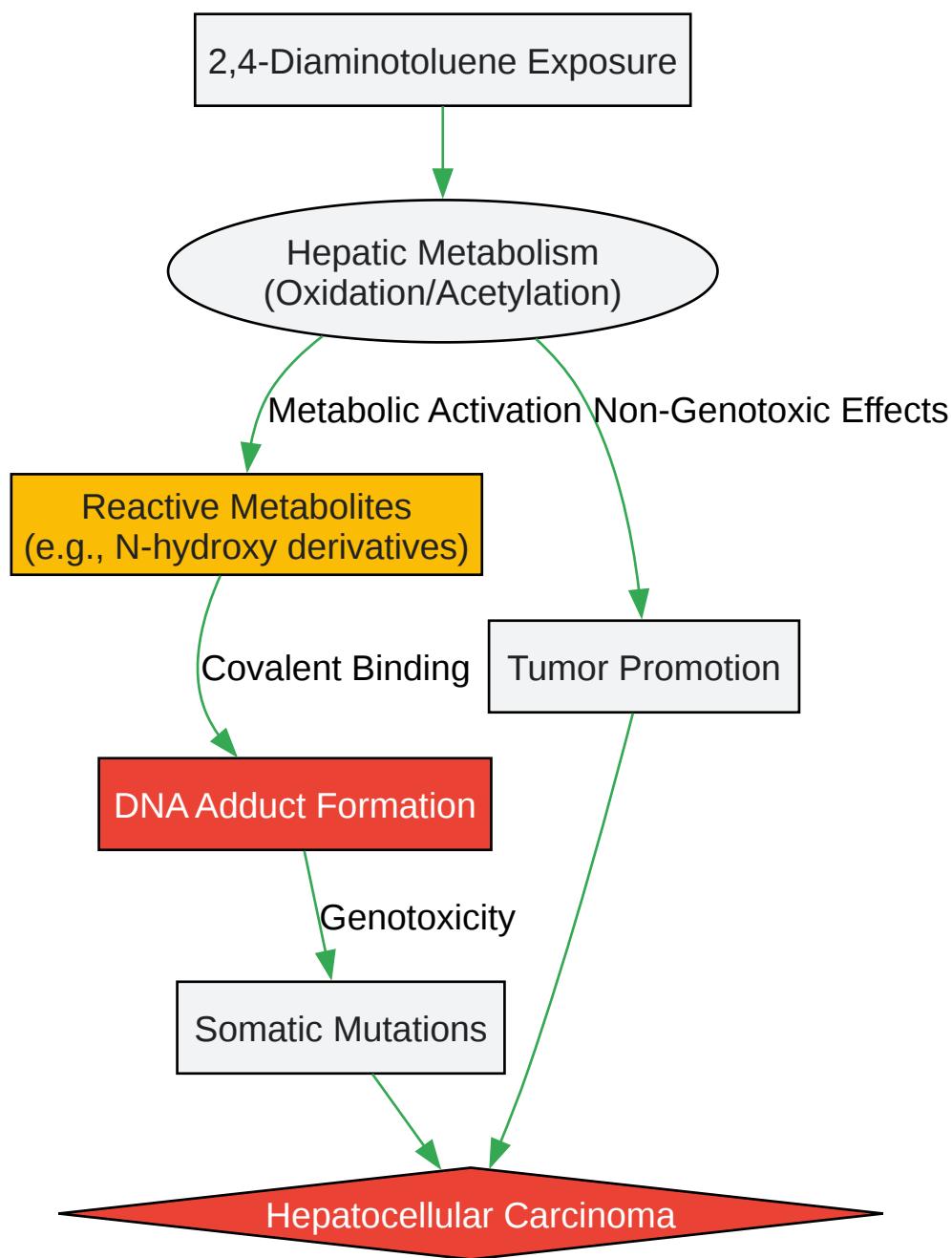
Caption: Major applications of **2,4-Diaminotoluene** as a chemical intermediate.

Toxicology and Safety

2,4-Diaminotoluene is classified as a hazardous substance with significant health risks. It is crucial for researchers and laboratory personnel to handle this chemical with extreme caution.

Carcinogenicity

Multiple agencies have classified 2,4-DAT based on extensive animal studies.


- IARC Classification: Group 2B, "possibly carcinogenic to humans."[\[5\]](#)[\[14\]](#)
- NTP Classification: "Reasonably anticipated to be a human carcinogen."[\[5\]](#)[\[15\]](#)
- EPA Classification: Probable human carcinogen.[\[5\]](#)

Studies in experimental animals have shown that dietary administration of 2,4-DAT causes liver cancer in female mice and increases liver tumors in rats of both sexes.[\[15\]](#) It also caused mammary-gland tumors in female rats.[\[15\]](#)

Genotoxicity and Mechanism of Action

2,4-Diaminotoluene is considered genotoxic.[\[14\]](#) Its carcinogenicity is linked to its metabolic activation in the liver, leading to the formation of DNA adducts.

- Experimental Evidence: In a study using F-344 rats, 2,4-DAT was found to induce approximately 6,500 times more DNA adducts in the liver than its non-carcinogenic isomer, 2,6-diaminotoluene.[\[16\]](#) It also significantly promoted the growth of preneoplastic foci in diethylnitrosamine-initiated hepatocytes.[\[16\]](#) This suggests a mechanism involving both genotoxic (DNA damage) and non-genotoxic (tumor promotion) activities.[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of **2,4-Diaminotoluene** carcinogenicity.

Acute and Chronic Toxicity

Exposure to 2,4-DAT can cause a range of adverse health effects. It can be absorbed through the skin and by inhalation.[17]

Exposure Type	Effects	Reference
Acute Oral Toxicity (Rats)	LD ₅₀ : 73 mg/kg (female), 136 mg/kg (male). High acute toxicity.	[14]
Acute Dermal Toxicity (Rats)	LD ₅₀ : 1200 mg/kg. Moderate acute toxicity.	[14]
Acute Human Exposure	Severe skin and eye irritation, potential for permanent blindness, respiratory issues, methemoglobinemia (leading to cyanosis, headache, dizziness), convulsions, and coma.[7][9][17]	[7][9][17]
Chronic/Repeated Exposure	May cause skin sensitization, damage to the liver and kidneys, and affect the nervous system. Suspected of damaging fertility.[8][11][17]	[8][11][17]

Conclusion

2,4-Diaminotoluene is a chemical of significant industrial importance, particularly in the polyurethane industry. However, its utility is matched by its considerable toxicity, including probable human carcinogenicity driven by genotoxic and tumor-promoting mechanisms. Professionals working with this compound must adhere to strict safety protocols, including minimizing exposure through engineering controls and appropriate personal protective equipment. A thorough understanding of its chemical properties, synthesis pathways, and toxicological profile is essential for its safe handling and for the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. 2,4-DIAMINOTOLUENE - Ataman Kimya [atamanchemicals.com]
- 3. 2,4-Diaminotoluene, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2,4-Diaminotoluene | CAS 95-80-7 | LGC Standards [lgcstandards.com]
- 5. healthvermont.gov [healthvermont.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Diaminotoluene | 95-80-7 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 2,4-Diaminotoluene | 95-80-7 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 12. 2,4-Diaminotoluene 98 95-80-7 [sigmaaldrich.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. 2,4-Diaminotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nj.gov [nj.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,4-Diaminotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7756345#2-4-diaminotoluene-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com